molecular formula C25H21NO4 B298192 ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Cat. No. B298192
M. Wt: 399.4 g/mol
InChI Key: RRFYTNJZAKXYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as ethyl 3-{3-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate and is commonly abbreviated as EDPB.

Mechanism of Action

The mechanism of action of EDPB is not fully understood, but it is believed to act as a charge transport material in organic electronic devices. EDPB has been shown to exhibit good electron mobility and high thermal stability, making it an attractive candidate for use in organic electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of EDPB. However, studies have shown that EDPB is not toxic to human cells and does not exhibit any significant cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EDPB in lab experiments is its high thermal stability, which makes it suitable for use in high-temperature environments. However, one of the limitations of EDPB is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on EDPB. One area of interest is the development of new synthetic methods for EDPB that are more efficient and cost-effective. Another area of interest is the use of EDPB in the development of new organic electronic devices, such as organic solar cells and organic light-emitting diodes. Additionally, further research is needed to fully understand the mechanism of action of EDPB and its potential applications in other fields, such as medicine and biotechnology.
In conclusion, EDPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high thermal stability and good electron mobility make it an attractive candidate for use in organic electronic devices. Further research is needed to fully understand the potential of EDPB and its applications in other fields.

Synthesis Methods

The synthesis of EDPB involves the reaction of 2,5-dimethyl-1H-pyrrole with 3-formyl-1,3-dioxo-2,3-dihydro-1H-indene and ethyl 3-aminobenzoate in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain EDPB in its pure form.

Scientific Research Applications

EDPB has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant applications of EDPB is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors.

properties

Product Name

ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 3-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C25H21NO4/c1-4-30-25(29)17-8-7-9-19(13-17)26-15(2)12-18(16(26)3)14-22-23(27)20-10-5-6-11-21(20)24(22)28/h5-14H,4H2,1-3H3

InChI Key

RRFYTNJZAKXYFA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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